molecular formula C5H3BrClNO B2873178 4-Bromo-2-chloro-6-hydroxypyridine CAS No. 1227581-74-9

4-Bromo-2-chloro-6-hydroxypyridine

Cat. No.: B2873178
CAS No.: 1227581-74-9
M. Wt: 208.44
InChI Key: WVVCZQWMMAULSY-UHFFFAOYSA-N
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Description

“4-Bromo-2-chloro-6-hydroxypyridine” is a chemical compound . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The compound has a bromine atom at the 4th position, a chlorine atom at the 2nd position, and a hydroxy group at the 6th position of the pyridine ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . An optimized strategy for the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been described . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 3-bromo-2-Hydroxypyridine (3-Br-2HyP), has been studied using methods like Density Functional Theory (DFT) and Hartree-Fock (HF) . The molecular structures of these compounds have been optimized, and their Molecular Electrostatic Potential (MEP) has been computed .


Chemical Reactions Analysis

The reactions of pyridines with organomagnesiums and organolithiums have been studied . For example, all three pyridylmagnesium halide isomers have been obtained, and 4-Bromo-2,3,5,6-tetrafluoropyridine, pentachloropyridine, and pentabromopyridine accommodate the metal all in the 4-position .


Physical and Chemical Properties Analysis

The physical and chemical properties of haloalkanes, which are related to halogenated pyridines, have been studied . Haloalkanes are compounds in which one or more hydrogen atoms in an alkane have been replaced by halogen atoms .

Scientific Research Applications

Structural and Chemical Transformations

4-Bromo-2-chloro-6-hydroxypyridine serves as a precursor for various structural transformations and synthesis pathways in chemical research. It is involved in the migration of halogen atoms under specific conditions, as demonstrated by the formation of related halogenated pyridines through chlorination and bromination reactions. Such processes underscore its utility in synthesizing halogen-substituted pyridine derivatives with potential applications in pharmaceuticals and materials science (Hertog & Schogt, 2010).

Photophysical and Electrochemical Properties

The compound also finds relevance in the study of photophysical and electrochemical properties of cyclometalated complexes. Research involving functionalized pyridines, akin to this compound, has led to insights into the synthesis and behavior of iridium(III) complexes. These studies reveal how substituents on pyridine rings affect the redox and luminescent properties of metal complexes, which is critical for developing advanced materials for optoelectronic applications (Neve et al., 1999).

Crystallography and Material Science

In crystallography, the study of halogen bonding and hydrogen bonding in halogen-substituted pyridines provides valuable information on molecular packing, stability, and interactions within crystalline structures. Such research contributes to the broader understanding of molecular design principles critical in material science and pharmaceutical formulation (Monroe & Turnbull, 2019).

Synthesis of Complex Molecules

Furthermore, this compound is instrumental in the synthesis of complex molecules, demonstrating its role in the generation of pyridyne intermediates for regioselective reactions. This highlights its importance in organic synthesis, offering pathways to novel compounds with potential applications ranging from medicinal chemistry to material sciences (Walters et al., 1992).

Coordination Chemistry and Catalysis

In coordination chemistry, its derivatives facilitate the formation of metal complexes, exploring the coordination behavior and catalytic potentials of such complexes. Research in this area aims at uncovering new catalysts for chemical transformations, thereby advancing synthetic methodologies and industrial processes (Takjoo et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, 5-Bromo-3-chloro-2-hydroxypyridine, indicates that it is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research could focus on optimizing the synthesis process, studying the mechanism of action in more detail, and exploring potential therapeutic applications . The development of environmentally friendly and safe synthesis methods is also an important area of future research .

Properties

IUPAC Name

4-bromo-6-chloro-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO/c6-3-1-4(7)8-5(9)2-3/h1-2H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVCZQWMMAULSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(NC1=O)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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